D-Heptamannuronic acid

Cytokine Induction Immunomodulation Macrophage Activation

Research requiring precise alginate oligosaccharide structure-function correlation fails with undefined or mixed-sequence analogs. D-Heptamannuronic acid is a homogenous β-1,4-linked heptamannuronate (DP7, exclusive M-block). - Validated: 78% penicillin G yield increase in P. chrysogenum (vs. 59% for oligoguluronate DP7). - Applications: β-lactam bioprocess optimization, neurobiology (patent-claimed for pain/vascular dementia), immunomodulation, SAR reference standard. - Reliable supply: Strict quality control, defined DP and M/G ratio.

Molecular Formula C42H58O43
Molecular Weight 1250.9 g/mol
Cat. No. B12422548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Heptamannuronic acid
Molecular FormulaC42H58O43
Molecular Weight1250.9 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O
InChIInChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,36+,37+,38+,39+,40+,41+,42+/m0/s1
InChIKeyGXPCMELWUBXVLD-JFCDRGONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Heptamannuronic Acid: Definition, Class, and Structural Identity


D-Heptamannuronic acid (CAS 862694-97-1) is a defined alginate oligosaccharide (AOS) composed of seven β-D-mannuronic acid (M) units linked via 1,4-glycosidic bonds [1]. It is a specific low-molecular-weight (MW 1250.9 g/mol) oligomer derived from marine brown algae or Gram-negative bacteria, and is commercially available at ≥95% purity for research use . Unlike heterogeneous AOS mixtures or polymers, this heptamer (DP7) represents a precise, homogeneous chemical entity enabling reproducible structure-activity relationship (SAR) studies [2].

Structural Identity Defined homopolymeric mannuronate oligosaccharide, exclusive DP7 M-block
Research Context Supports alginate SAR studies, secondary metabolite elicitor screening, and immune signaling assays
Composition Fit Structurally distinct from mixed M/G or lower-DP alginate oligosaccharides; marine-derived, homogeneous backbone

D-Heptamannuronic Acid: Structural Precision and Sourcing


Alginate oligosaccharides (AOS) exhibit profound structure-dependent biological activity, where both the degree of polymerization (DP) and the M/G (mannuronic/guluronic acid) ratio dictate specific immunomodulatory and antimicrobial outcomes [1]. A heterogeneous AOS mixture, containing undefined proportions of DP2-DP10 oligomers with varying M/G ratios, introduces significant batch-to-batch variability that undermines experimental reproducibility and confounds SAR interpretation [2]. Specifically, the heptamer (DP7) mannuronate (M7) has been identified as the optimal DP for maximal TNF-α induction among M3-M9 oligomers, a property not shared by shorter (DP3-6) or longer (DP8-9) mannuronate chains [3]. Substituting D-Heptamannuronic acid with an undefined AOS mixture or an alternative DP therefore risks selecting a sub-optimal or biologically inactive entity for the intended assay.

This Product Exclusive M-Block (DP7) Reported distinct bioactivity profile: elicitation and immune endpoints
Alternative G-Block or Mixed M/G Oligos M/G composition shift may alter function, resulting in divergent pathway responses
This Product Medium Chain Length (DP7) Reported context: anti-inflammatory/elicitor tier per class-level reviews
Alternative Low DP Oligomers (DP2-4) DP reduction may shift function primarily to prebiotic tier, limiting immunomodulation research fit

D-Heptamannuronic Acid: Quantified Differentiation Evidence


Elicitor Efficacy: DP7 Oligomannuronate vs. Oligoguluronate

In a structure-activity relationship (SAR) study of mannuronate oligomers (M3-M9) on RAW264.7 macrophages, M7 (D-Heptamannuronic acid) demonstrated the most potent TNF-α secretion activity among all tested mannuronate chain lengths [1]. The activity was measured using ELISA, and M7's potency was notably higher than that of M6 (hexamer) and M8 (octamer), establishing DP7 as the optimal chain length for this specific immunomodulatory function [1].

Elicitor Efficacy: M vs G
Head-to-head
+19pp Penicillin G Enhancement
Supports M-block-specific bioprocess research; reported 78% vs 59% enhancement over controls.
Source: Ariyo, 1999. Penicillium chrysogenum submerged culture, 150 mg/L.
Cytokine Induction Immunomodulation Macrophage Activation

M-Block vs. G-Block Functional Divergence

Chinese patents CN106344595A and CN106344593A explicitly claim the use of β-D-mannuronic acid oligosaccharides, particularly mannuronic acid oligose connected via 1,4-glycosidic bonds (which includes D-Heptamannuronic acid), for the treatment of pain and vascular dementia [1][2]. These patents distinguish mannuronic acid oligosaccharides from guluronic acid oligosaccharides and other AOS compositions, providing a legal and mechanistic framework for prioritizing this specific class of molecules in these therapeutic areas [1][2].

M-Block vs G-Block Function
Class-level
M-rich: antioxidant trend; G-rich: antimicrobial trend
DP7 M-block supports targeted anti-inflammatory/antioxidant research workflows based on SAR trends.
Source: Li et al., 2023. Systematic review of M/G ratio and DP effects.
Pain Vascular Dementia Neuroinflammation

Patent-Protected Therapeutic Indications

Intraperitoneal administration of an alginate oligomer mixture (DP3-DP9, which includes D-Heptamannuronic acid as a component) at 700 mg/kg in mice induced a rapid and significant increase in serum levels of 20 different cytokines, with G-CSF reaching the highest level (>5000 pg/mL at peak), whereas the parent alginate polymer at the same dose had no effect [1]. This stark functional contrast demonstrates that oligomerization is essential for in vivo bioactivity, and that selecting a defined oligomer like D-Heptamannuronic acid, rather than the inactive polymer, is critical for any study aiming to elicit a cytokine response.

Patent-Protected Model Context
Data to verify
Pain and vascular dementia research models (CN106344595A/593A)
Provides patent-precedent context for disease-model studies; supports pathway research in neuroinflammation.
Supplier/review claim; specific model validation data requires source verification.
In Vivo Cytokine Induction Immunotherapy Adjuvant Research

Analytical Characterization and HPLC Purity

D-Heptamannuronic acid is commercially available from multiple reputable vendors at a standardized purity of ≥95% as determined by HPLC, with a defined molecular formula C42H58O43 and molecular weight of 1250.9 g/mol . This level of purity and characterization is critical for reproducible research, as it ensures that biological effects are attributable to the DP7 mannuronate and not to contaminants or undefined higher/lower DP species that may co-elute in less pure preparations.

Analytical Specification
Specification review
HPLC ≥95%, DP7, Exclusive M-Block
Supports reproducible dose-response characterization and cross-study comparability.
Commercial supplier specification; independent verification may support lot consistency.
Quality Control Analytical Standard Procurement Specification

D-Heptamannuronic Acid: Research and Industrial Applications


Secondary Metabolite Elicitation in Fungal Bioprocesses

Based on the direct evidence that M7 (D-Heptamannuronic acid) exhibits maximal TNF-α induction among M3-M9 oligomers [1], this compound serves as the optimal reference standard for structure-activity relationship (SAR) studies investigating the immunomodulatory effects of alginate oligosaccharides on RAW264.7 macrophages or primary immune cells. Researchers can benchmark the activity of novel AOS derivatives or mixtures against this defined DP7 entity to elucidate the role of chain length and M/G composition on cytokine secretion profiles.

Pain Mechanism and Vascular Dementia Research

Given the explicit patent protection (CN106344595A, CN106344593A) for mannuronic acid oligosaccharides in treating pain and vascular dementia [2][3], D-Heptamannuronic acid is the compound of choice for academic or industrial labs validating these therapeutic claims in preclinical rodent models. Its use ensures alignment with the patented molecular class and facilitates potential translational development, distinguishing it from research employing undefined AOS mixtures or guluronic acid-rich oligomers that lack this specific intellectual property association.

Immune Cell Functional Modulation

The commercial availability of D-Heptamannuronic acid at a certified ≥95% HPLC purity makes it an ideal analytical standard for method development and quality control of AOS-based products. It can be used to establish calibration curves for HPLC or LC-MS quantification of mannuronate oligomers, to validate column separation efficiency for different DP species, and to serve as a retention time marker for DP7 in complex AOS mixtures, thereby ensuring accurate characterization and batch-to-batch consistency in AOS production.

Structure-Activity Relationship Studies

The stark contrast in in vivo cytokine induction between alginate oligomers (DP3-DP9, active) and alginate polymers (inactive) [4] positions D-Heptamannuronic acid as a key tool to explore the minimal functional unit required for bioactivity. By comparing the effects of DP7 (active) with those of higher MW polymers (inactive) in identical assays, researchers can delineate the molecular weight cut-off for immunostimulatory, antimicrobial, or anti-biofilm activities, guiding the rational design of alginate-based biomaterials and therapeutics.

Application
Selection Property
Validation Focus
Secondary Metabolite Elicitation
Structure-dependent elicitor potency
Reported fungal elicitor endpoints; Penicillium pathway response
Pain & Dementia Research
Patent-protected disease-model tool
Neuroinflammation pathway context; model-specific response interpretation
Immune Cell Modulation
M-block/DP7 immune probe
Reported lymphocyte proliferation and cytokine endpoints
Structure-Activity Relationship (SAR)
Homogeneous M-block standard
Comparative DP and M/G composition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Heptamannuronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.